Cas no 898772-15-1 (3'-Azetidinomethyl-3,4-dichlorobenzophenone)

3'-Azetidinomethyl-3,4-dichlorobenzophenone is a specialized benzophenone derivative featuring an azetidinomethyl substituent at the 3' position and dichloro functional groups at the 3 and 4 positions of the phenyl ring. This compound is of interest in synthetic organic chemistry and pharmaceutical research due to its unique structural framework, which may serve as a versatile intermediate for the development of biologically active molecules. The presence of the azetidine moiety enhances its potential as a building block for nitrogen-containing heterocycles, while the dichlorobenzophenone backbone offers stability and reactivity for further functionalization. Its well-defined molecular structure makes it suitable for applications in medicinal chemistry and materials science.
3'-Azetidinomethyl-3,4-dichlorobenzophenone structure
898772-15-1 structure
Product Name:3'-Azetidinomethyl-3,4-dichlorobenzophenone
CAS No:898772-15-1
MF:C17H15Cl2NO
MW:320.213102579117
MDL:MFCD03842106
CID:870923
PubChem ID:24724880
Update Time:2025-06-10

3'-Azetidinomethyl-3,4-dichlorobenzophenone Chemical and Physical Properties

Names and Identifiers

    • [3-(azetidin-1-ylmethyl)phenyl]-(3,4-dichlorophenyl)methanone
    • 3'-AZETIDINOMETHYL-3,4-DICHLOROBENZOPHENONE
    • 3'-AZETIDIN-1-YLMETHYL-3,4-DICHLOROBENZOPHENONE
    • 1-{[3-(3,4-DICHLOROBENZOYL)PHENYL]METHYL}AZETIDINE
    • 898772-15-1
    • {3-[(Azetidin-1-yl)methyl]phenyl}(3,4-dichlorophenyl)methanone
    • DTXSID80643277
    • MFCD03842106
    • AKOS016020588
    • (3-(Azetidin-1-ylmethyl)phenyl)(3,4-dichlorophenyl)methanone
    • 3'-Azetidinomethyl-3,4-dichlorobenzophenone
    • MDL: MFCD03842106
    • Inchi: 1S/C17H15Cl2NO/c18-15-6-5-14(10-16(15)19)17(21)13-4-1-3-12(9-13)11-20-7-2-8-20/h1,3-6,9-10H,2,7-8,11H2
    • InChI Key: MRYKAJVKASFLBB-UHFFFAOYSA-N
    • SMILES: ClC1=C(C=CC(=C1)C(C1=CC=CC(=C1)CN1CCC1)=O)Cl

Computed Properties

  • Exact Mass: 319.05300
  • Monoisotopic Mass: 319.0530695g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 4
  • Complexity: 372
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.5
  • Topological Polar Surface Area: 20.3Ų

Experimental Properties

  • Density: 1.321
  • Boiling Point: 456.3°C at 760 mmHg
  • Flash Point: 229.8°C
  • Refractive Index: 1.629
  • PSA: 20.31000
  • LogP: 4.36800

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3'-Azetidinomethyl-3,4-dichlorobenzophenone Suppliers

Amadis Chemical Company Limited
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(CAS:898772-15-1)3'-Azetidinomethyl-3,4-dichlorobenzophenone
Order Number:A1197656
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 02:34
Price ($):393.0
Email:sales@amadischem.com

Additional information on 3'-Azetidinomethyl-3,4-dichlorobenzophenone

Introduction to 3'-Azetidinomethyl-3,4-dichlorobenzophenone (CAS No. 898772-15-1) in Modern Chemical Research

3'-Azetidinomethyl-3,4-dichlorobenzophenone, identified by its unique Chemical Abstracts Service (CAS) number 898772-15-1, represents a significant compound in the realm of organic chemistry and pharmaceutical research. This heterocyclic aromatic ketone, characterized by its azetidine side chain and dichlorinated benzophenone core, has garnered attention due to its versatile structural features and potential applications in synthetic chemistry and medicinal chemistry. The compound's molecular architecture, featuring a fused benzene ring system with two chlorine substituents at the 3 and 4 positions, combined with an azetidine moiety attached via an ethylidene group, provides a rich scaffold for further functionalization and derivatization.

The 3',4-dichlorobenzophenone backbone of this molecule is particularly noteworthy for its reactivity. The presence of chlorine atoms at the 3 and 4 positions enhances electrophilic aromatic substitution reactions, making it a valuable intermediate in the synthesis of more complex molecules. This feature has been exploited in various synthetic pathways, where the dichlorobenzophenone serves as a precursor for the development of novel agrochemicals, dyes, and pharmaceuticals. The azetidine ring, on the other hand, introduces a seven-membered nitrogen-containing heterocycle that can influence the compound's pharmacokinetic properties and biological activity.

In recent years, there has been growing interest in exploring the pharmacological potential of azetidine-containing compounds. Azetidine derivatives have shown promise as scaffolds for drugs targeting various diseases due to their ability to mimic natural amino acid structures while possessing unique biological properties. The incorporation of an azetidine ring into 3',4-dichlorobenzophenone not only enhances the compound's structural diversity but also opens up possibilities for designing molecules with enhanced binding affinity and selectivity towards biological targets. For instance, studies have demonstrated that azetidine-based molecules can interact with enzymes and receptors in ways that traditional aromatic compounds cannot, leading to novel therapeutic interventions.

One of the most compelling aspects of 3'-Azetidinomethyl-3,4-dichlorobenzophenone is its utility as a building block in medicinal chemistry. Researchers have leveraged its structural features to develop novel inhibitors and agonists for therapeutic applications. For example, derivatives of this compound have been investigated for their potential role in modulating enzyme activity related to metabolic disorders and inflammatory conditions. The dichlorobenzophenone moiety facilitates further chemical modifications, allowing chemists to fine-tune the electronic properties of the molecule and optimize its interactions with biological targets. This flexibility has made it a valuable tool in drug discovery pipelines.

The synthesis of 3'-Azetidinomethyl-3,4-dichlorobenzophenone itself is a testament to the advances in synthetic organic chemistry. Modern methodologies have enabled efficient preparation of this compound through multi-step reactions that involve functional group transformations such as chlorination, alkylation, and cyclization. These synthetic routes highlight the compound's significance as a key intermediate in industrial-scale chemical manufacturing. Moreover, the ability to produce high-purity batches of this compound under controlled conditions ensures its reliability for use in research and development applications.

From a computational chemistry perspective, 898772-15-1 has been subjected to extensive molecular modeling studies to understand its interactions with biological targets at the atomic level. These studies have provided insights into how the molecule binds to enzymes and receptors, offering a foundation for rational drug design. The computational data have been instrumental in predicting the pharmacokinetic properties of derivatives of this compound, such as solubility, permeability, and metabolic stability. Such predictions are critical for optimizing drug candidates before they enter preclinical testing.

The role of azetidinomethyl-substituted benzophenones in material science is another area where this compound has made significant contributions. The unique electronic properties of these molecules make them suitable candidates for applications in organic electronics, including light-emitting diodes (LEDs) and photovoltaic cells. Researchers have explored how varying the substitution patterns on the benzophenone ring can influence charge transport properties, leading to improvements in device performance. This interdisciplinary approach underscores the broad utility of compounds like 3'-Azetidinomethyl-3,4-dichlorobenzophenone beyond traditional pharmaceutical applications.

In conclusion,3'-Azetidinomethyl-3,4-dichlorobenzophenone (CAS No. 898772-15-1) stands out as a versatile and multifaceted compound with significant implications across multiple domains of chemical research. Its unique structural features make it an invaluable intermediate for synthesizing complex molecules with potential applications in medicine, agriculture, and materials science. As research continues to uncover new ways to utilize this compound and its derivatives,898772-15-1 is poised to remain at the forefront of innovation in organic chemistry.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:898772-15-1)3'-Azetidinomethyl-3,4-dichlorobenzophenone
A1197656
Purity:99%
Quantity:1g
Price ($):393.0
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